molecular formula C20H14F4N2O2S2 B2825822 2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-55-2

2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2825822
CAS No.: 877654-55-2
M. Wt: 454.46
InChI Key: IQGJKOCSAAVVLX-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidinone class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . The structure features:

  • A thieno[3,2-d]pyrimidin-4(3H)-one core, providing a planar heterocyclic system conducive to binding enzyme active sites.
  • A 4-(trifluoromethoxy)phenyl group at position 3, contributing metabolic stability and electronic effects via the trifluoromethoxy substituent.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2S2/c21-13-3-1-2-12(10-13)11-30-19-25-16-8-9-29-17(16)18(27)26(19)14-4-6-15(7-5-14)28-20(22,23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGJKOCSAAVVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The table below compares key structural and functional attributes with the patent-derived analog 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 41, ):

Feature Target Compound Example 41 Compound
Core Structure Thieno[3,2-d]pyrimidin-4(3H)-one Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one
Key Substituents 3-Fluorobenzylthio, 4-(trifluoromethoxy)phenyl 3-(Methylthio), 5-fluoro, 3-(3-fluorophenyl)
Melting Point Not reported 102–105°C
Synthetic Route Likely involves nucleophilic substitution for thioether formation Base-mediated coupling (Cs₂CO₃ in DMF)
Potential Targets Kinases (e.g., EGFR, Aurora) Kinases or topoisomerases (chromenone moiety suggests DNA interaction potential)

Functional Implications

Lipophilicity and Bioavailability
  • In contrast, Example 41’s chromenone core introduces polarity, possibly improving solubility despite its low melting point (102–105°C) .
  • The 3-fluorobenzylthio group in the target compound may offer stronger enzyme binding via sulfur-mediated interactions compared to Example 41’s methylthio group, which has lower steric bulk.
Metabolic Stability
  • The trifluoromethoxy group resists oxidative metabolism, extending half-life relative to Example 41’s methylthio group , which is susceptible to oxidation to sulfoxides/sulfones .
Target Selectivity
  • Thienopyrimidinones are associated with kinase inhibition (e.g., EGFR inhibitors like gefitinib), whereas pyrazolo-pyrimidines (Example 41) often target CDK or JAK kinases . The chromenone moiety in Example 41 may confer activity against topoisomerases, a divergent mechanism from the target compound.

Q & A

Q. How can metabolic stability be assessed preclinically?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human/rat microsomes to measure t1/2_{1/2} (e.g., >60 min indicates stability) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction (e.g., <10% suggests high binding) .

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